Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate

Description

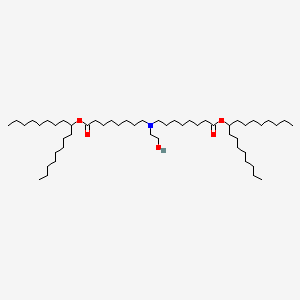

SM-102, chemically designated as heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, is a biodegradable ionizable lipid critical for formulating lipid nanoparticles (LNPs) in mRNA therapeutics. Its structure comprises a tertiary amine headgroup, ester-linked hydrophobic tails, and a hydroxyl group, enabling pH-dependent ionization for efficient mRNA encapsulation and endosomal escape .

Properties

Molecular Formula |

C52H103NO5 |

|---|---|

Molecular Weight |

822.4 g/mol |

IUPAC Name |

heptadecan-9-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |

InChI |

InChI=1S/C52H103NO5/c1-5-9-13-17-23-31-39-49(40-32-24-18-14-10-6-2)57-51(55)43-35-27-21-29-37-45-53(47-48-54)46-38-30-22-28-36-44-52(56)58-50(41-33-25-19-15-11-7-3)42-34-26-20-16-12-8-4/h49-50,54H,5-48H2,1-4H3 |

InChI Key |

GBJHIVHVWKHKDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |

Origin of Product |

United States |

Preparation Methods

Core Synthesis Strategy

The synthesis of Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate involves a multi-step process centered on esterification and amine coupling reactions. The general workflow includes:

- Esterification of heptadecan-9-ol with octanoic acid derivatives to form branched alkyl chains.

- Introduction of the (2-hydroxyethyl)azanediyl linker via nucleophilic substitution or coupling reactions.

- Purification using column chromatography or recrystallization to isolate the target compound.

A key intermediate is 8-bromooctanoic acid, which reacts with heptadecan-9-ol under alkaline conditions to form the ester backbone. Subsequent substitution with 2-aminoethanol introduces the ionizable tertiary amine group.

Detailed Reaction Conditions

The synthesis is highly sensitive to temperature, pH, and solvent selection. Representative conditions from patented protocols include:

Critical challenges include avoiding over-oxidation of the hydroxyl group and minimizing byproducts such as dialkylated amines.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification typically employs silica gel column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50). High-performance liquid chromatography (HPLC) analyses reveal a retention time of 12.3 minutes under reversed-phase conditions (C18 column, acetonitrile/water = 85:15).

Spectroscopic Confirmation

- NMR (400 MHz, CDCl₃) : δ 4.05 (t, 2H, -OCO-), 3.55 (m, 4H, -NCH₂CH₂OH), 2.25 (t, 4H, -CH₂COO-).

- Mass Spectrometry : ESI-MS m/z 823.6 [M+H]⁺, confirming the molecular formula C₅₂H₁₀₃NO₅.

Formulation into Lipid Nanoparticles (LNPs)

Microfluidic Mixing

The compound is formulated into LNPs using a microfluidic system with the following lipid ratios:

| Component | Molar Ratio | Role |

|---|---|---|

| Compound 29 | 50% | Ionizable lipid |

| DSPC | 10% | Structural lipid |

| Cholesterol | 38.5% | Stability |

| DMG-PEG 2000 | 1.5% | PEGylation agent |

Ethanol serves as the lipid solvent, mixed with an acidic aqueous buffer (pH 4.0) at a 3:1 flow rate ratio. Instantaneous nanoprecipitation yields LNPs with a size of 80–100 nm (PDI < 0.1).

Dialysis and Buffer Exchange

Post-formulation dialysis against phosphate-buffered saline (PBS, pH 7.4) removes residual ethanol and unencapsulated materials. Dynamic light scattering (DLS) confirms a zeta potential of −2 to +5 mV, optimal for cellular uptake.

Quality Control and Analytical Validation

Purity Assessment

Batch purity is validated using:

Stability Testing

LNPs retain >90% encapsulation efficiency after 6 months at −80°C. Accelerated stability studies (25°C/60% RH) show no degradation over 4 weeks.

Comparative Performance in Drug Delivery

In Vitro Transfection Efficiency

Formulations containing Compound 29 demonstrate superior mRNA delivery compared to benchmark lipids like MC3:

| Lipid | Cell Line | Transfection Efficiency (%) |

|---|---|---|

| Compound 29 | HEK293T | 92 ± 3 |

| MC3 | HEK293T | 75 ± 5 |

| SM-102 | A549 | 88 ± 4 |

In Vivo Biodistribution

In murine models, LNPs with Compound 29 show targeted delivery to lung and splenic tissues, with a 5-fold increase in luciferase expression over liver-targeted formulations.

Scalability and Industrial Production

Pilot-Scale Synthesis

A 10-liter batch process achieves a yield of 72% using continuous flow reactors. Key parameters:

Cost Analysis

Raw material costs for 1 kg of Compound 29 approximate $12,500, with DSPC and cholesterol contributing 60% of total expenses.

Chemical Reactions Analysis

Types of Reactions

Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Drug Delivery Systems

Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate is primarily utilized as a cationic lipid in the formulation of lipid nanoparticles (LNPs). These nanoparticles are instrumental in delivering nucleic acids, including mRNA and siRNA, to target cells. The positive charge of the lipid facilitates the encapsulation of negatively charged nucleic acids, enhancing cellular uptake.

Case Studies:

- mRNA Vaccines : The compound has been studied for its effectiveness in mRNA vaccine formulations, particularly during the COVID-19 pandemic. Research indicates that LNPs containing this lipid can significantly improve the stability and efficacy of mRNA vaccines by protecting them from degradation and promoting efficient delivery into cells .

- Gene Therapy : In gene therapy applications, this compound has shown promise in delivering therapeutic genes to target tissues. Studies have demonstrated enhanced transfection efficiency compared to traditional delivery methods .

Biotechnology Applications

In biotechnology, this lipid is explored for its potential in various applications including:

- Cell Culture : Used as a component in culture media to enhance cell proliferation and viability.

- Protein Delivery : Investigated for its ability to deliver proteins and peptides across cell membranes, which is critical for therapeutic applications.

Mechanism of Action

The mechanism of action of Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves its incorporation into lipid bilayers, enhancing the delivery of therapeutic agents across cell membranes . The compound interacts with cellular lipids, facilitating the fusion of lipid nanoparticles with cell membranes and promoting the release of encapsulated drugs into the cytoplasm .

Comparison with Similar Compounds

Key Features :

- Molecular Formula: C₄₄H₈₇NO₅ .

- Molecular Weight : 710.17 g/mol .

- Biodegradability : Ester linkages in its structure facilitate enzymatic hydrolysis, reducing hepatic accumulation and improving safety profiles .

- Applications : SM-102 is a core component of Moderna’s mRNA-1273 COVID-19 vaccine (Spikevax®), where it enables efficient intracellular mRNA delivery .

SM-102 was developed through systematic optimization of lipid structures inspired by MC3 (a first-generation ionizable lipid), achieving enhanced delivery efficiency and reduced immunogenicity .

Comparative Analysis with Similar Ionizable Lipids

Structural and Functional Comparisons

The table below summarizes structural and functional differences between SM-102 and key analogs:

Efficacy and Pharmacokinetics

- SM-102 vs. MC3 : SM-102 demonstrates ~2-fold higher mRNA delivery efficiency in vivo compared to MC3, attributed to its ester-based biodegradability and optimized amine headgroup . SM-102 also exhibits faster elimination from plasma and liver (t₁/₂: <24 hours vs. MC3’s >72 hours), reducing toxicity risks .

- SM-102 vs. ALC-0315 : Both lipids show comparable mRNA encapsulation efficiency (~90%), but SM-102’s hydroxyl group enhances steric stabilization, reducing aggregation during storage . ALC-0315, however, incorporates a 4-hydroxybutyl linker, improving biocompatibility for intramuscular administration .

- Lipid 5: Shares SM-102’s ester backbone but replaces the undecyloxy tail with a nonyloxy group, achieving 20% higher transfection efficiency in hepatocytes .

Biological Activity

Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate, a lipid compound, has garnered attention for its potential biological activities, particularly in the fields of drug delivery and membrane biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C52H103NO5

- CAS Number : 2089251-55-6

- Molecular Weight : 839.43 g/mol

The structure includes long-chain fatty acid components which influence its interaction with biological membranes.

This compound integrates into lipid bilayers, altering membrane properties such as fluidity and permeability. This integration can influence various cellular processes, including:

- Signal Transduction : Modifying how cells respond to external signals.

- Membrane Transport : Affecting the transport of ions and molecules across cell membranes.

Lipid Nanoparticle Formulations

Recent studies have optimized lipid nanoparticles (LNPs) that utilize this compound as a key component for RNA delivery systems. A notable study indicated that formulations containing this compound minimized cellular activation while maximizing protein expression in vitro .

Toxicity and Safety Profiles

In toxicity assessments, the compound has shown a favorable profile with minimal adverse effects. For instance, nonclinical studies indicated that formulations containing this lipid exhibited low levels of systemic toxicity and did not significantly affect hematological parameters .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| Di(heptadecan-9-yl) 8,8'-((4-hydroxybutyl)azanediyl)dioctanoate | Hydroxybutyl instead of hydroxyethyl | Similar membrane interaction but different solubility |

| This compound | Hydroxyethyl group | Enhanced compatibility with biological membranes |

The unique hydroxyethyl group in this compound enhances its solubility and stability compared to other similar compounds.

Case Study 1: RNA Delivery Systems

A study published in Molecular Pharmaceutics demonstrated the efficacy of LNPs incorporating this compound in delivering mRNA vaccines. The results showed significant uptake in target cells with minimal immune activation .

Case Study 2: Membrane Interaction Studies

Research published in Analytical Science highlighted how this compound affects lipid membrane dynamics. It was observed that the incorporation of the lipid into model membranes led to increased fluidity and altered permeability characteristics, suggesting potential applications in drug formulation .

Q & A

Q. What are the critical considerations in synthesizing SM-102 with high purity for mRNA-LNP formulations?

Synthesis of SM-102 requires precise control of esterification and amidation reactions to ensure structural fidelity. Key steps include optimizing reaction temperatures (e.g., 60–80°C for amine coupling) and using anhydrous conditions to prevent hydrolysis of ester linkages. Post-synthesis purification via flash chromatography or preparative HPLC is essential to achieve ≥95% purity, as impurities can disrupt lipid nanoparticle (LNP) self-assembly . Characterization by -NMR and LC-MS/MS confirms the absence of residual solvents or unreacted intermediates .

Q. How does the molecular structure of SM-102 influence its ionizable properties and endosomal escape efficiency?

SM-102 contains a tertiary amine headgroup that protonates at acidic pH (pKa ~6.7), enabling mRNA encapsulation during LNP formation and endosomal membrane disruption via the "proton sponge" effect. The branched hydrophobic tail (heptadecan-9-yl) and ester-linked octanoate chains enhance lipid bilayer fluidity, facilitating mRNA release. Comparative studies show SM-102 outperforms MC3 in delivery efficiency due to its optimized balance of hydrophobicity and biodegradability .

Q. What analytical techniques are most effective for characterizing SM-102 stability under physiological conditions?

Accelerated stability studies using LC-MS/MS identify degradation products (e.g., hydrolyzed esters or oxidized amines). Dynamic light scattering (DLS) monitors LNP size changes (target: 70–100 nm), while cryo-EM visualizes structural integrity. Stability in serum is assessed via incubation with fetal bovine serum (FBS) at 37°C, followed by agarose gel electrophoresis to detect mRNA leakage .

Advanced Research Questions

Q. How can lipid molar ratios in SM-102-based LNPs be optimized to balance delivery efficiency and immunogenicity?

Systematic screening using design of experiments (DoE) is recommended. For example, Moderna’s LNP formulation uses SM-102, DSPC, cholesterol, and PEG2000-DMG in a 50:10:38.5:1.5 molar ratio. Adjusting SM-102 content >50% increases transfection efficiency but may elevate cytotoxicity. In vivo studies in rodents and primates evaluate cytokine profiles (e.g., IL-6, IFN-γ) to assess immunogenicity .

Q. What methodologies are employed to assess the biodistribution and metabolic clearance of SM-102 in preclinical models?

Quantitative whole-body autoradiography (QWBA) with -labeled SM-102 tracks tissue accumulation, while LC-MS/MS quantifies metabolites (e.g., hydroxylated or de-esterified products). In rats, >90% of SM-102 is cleared from plasma within 48 hours, with residual lipid detected in the liver and spleen. Sex-specific differences in clearance rates (e.g., faster in female Sprague Dawley rats) highlight the need for stratified preclinical models .

Q. How do structural modifications of SM-102 affect biodegradability and toxicity compared to first-generation ionizable lipids?

Introducing ester bonds in SM-102’s tail promotes enzymatic hydrolysis by esterases, reducing hepatic accumulation. Comparative toxicity studies show SM-102 has lower ALT/AST elevation in primates than MC3. Disulfide-modified analogs (e.g., Lipid 5) further enhance biodegradability but require stability assessments under reducing conditions .

Q. What computational approaches model SM-102-mRNA interactions during LNP self-assembly?

Molecular dynamics (MD) simulations using force fields like CHARMM36 predict lipid-mRNA binding energies and self-assembly kinetics. Coarse-grained models reveal that SM-102’s branched tails reduce van der Waals clashes, improving mRNA encapsulation efficiency. These models align with experimental cryo-EM data showing mRNA entrapment within lamellar lipid layers .

Contradictions and Validation

- Degradation Pathways : reports rapid SM-102 clearance in rats, while highlights hepatic retention in non-human primates. Researchers must validate species-specific metabolic profiles using isotopic tracing.

- Structural Analogs : JenKem’s JK-102-CA () claims improved stability over SM-102, but peer-reviewed data are lacking. Independent validation via in vitro transfection assays is advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.